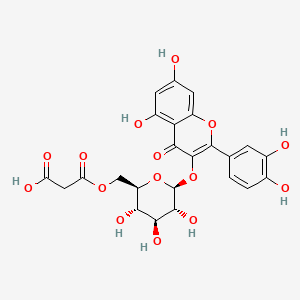

Quercetin 3-O-malonylglucoside

Vue d'ensemble

Description

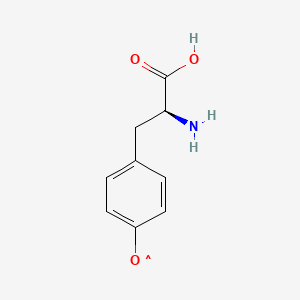

Quercetin 3-O-malonylglucoside is a flavonoid glycoside, a derivative of quercetin, which is a naturally occurring polyphenolic compound found in various plants. This compound is characterized by the attachment of a malonyl group to the glucose moiety at the 3-O position of quercetin. It is commonly found in mulberry leaves and other plant sources, where it plays a role in plant defense mechanisms and contributes to the antioxidant properties of the plants .

Applications De Recherche Scientifique

Quercetin 3-O-malonylglucoside has a wide range of scientific research applications:

Chemistry: It is studied for its antioxidant properties and potential use in the synthesis of novel compounds.

Biology: Research focuses on its role in plant defense mechanisms and its effects on herbivores.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

Industry: It is used in the development of nutraceuticals and cosmeceuticals due to its beneficial health effects

Mécanisme D'action

Target of Action

Quercetin 3-O-malonylglucoside interacts with several targets. One of its primary targets is a glycoside hydrolase, named glycoside hydrolase family 1 group G 5 (GH1G5), which is expressed in the midgut of the domestic silkworm, Bombyx mori . Another target is the MYH9 protein, which is involved in the maturation of NK cells .

Mode of Action

this compound interacts with its targets in several ways. GH1G5 mediates quercetin uptake by deglycosylating the three primary quercetin glycosides present in mulberry leaf: rutin, quercetin-3-O-malonylglucoside, and quercetin-3-O-glucoside . In the case of the MYH9 protein, quercetin promotes the proportion and maturation of NK cells by binding to this protein .

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in quercetin metabolism in the domestic silkworm, where it is deglycosylated by GH1G5 . It also modulates the RNA profile of hippocampal tissues in aging animals towards a more youthful state .

Pharmacokinetics

this compound undergoes extensive metabolism in the liver, generating numerous metabolites . Its bioavailability is variable based on the polymorphism of intestinal enzymes and transporters . Despite its poor water solubility, substantial first-pass metabolism, and consequent low bioavailability, it shows increased uptake by the epithelial system .

Result of Action

The action of this compound results in several molecular and cellular effects. It increases the growth hormone secretion of rat anterior pituitary cells . It also improves cognitive performance in middle-aged mice by promoting the proportion and maturation of NK cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is taken up by mulberry silkworms from mulberry leaves and sequestered into their cocoon to improve its protective properties . Its action can also be influenced by the activity and/or expression of drug metabolism/transport systems .

Analyse Biochimique

Biochemical Properties

Quercetin 3-O-malonylglucoside plays a significant role in biochemical reactions, particularly in the biosynthesis of flavones and flavonols . It interacts with various enzymes and proteins, including glycoside hydrolases, which mediate its uptake and metabolism . The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, it has been shown to improve hyperglycemia in obese mice and reduce oxidative stress in the liver .

Cellular Effects

This compound influences various cellular processes. It has been found to promote the proportion and maturation of natural killer (NK) cells by binding to the MYH9 protein, thereby improving cognitive performance in aged mice . The compound also exhibits anti-inflammatory and antioxidant properties in human keratinocytes and melanoma cells through the NF-κB and AP-1 pathways . Furthermore, it has been shown to inhibit the infiltration activity of pancreatic cancer cells in a dose-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific proteins, such as MYH9, to modulate cellular functions . The compound also inhibits enzyme activities, such as α-glucosidase, through hydrogen bonding and van der Waals forces . These interactions lead to changes in the microenvironments and conformations of the target enzymes, thereby affecting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that this compound can significantly lower blood pressure and improve lipid profiles in humans when consumed for eight weeks or more . Additionally, it has been found to reduce oxidative stress and improve hyperglycemia in obese mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased antioxidant activity and improved metabolic profiles . Excessive doses may result in toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of flavones and flavonols . It interacts with enzymes such as glycoside hydrolases, which mediate its uptake and metabolism . The compound’s metabolism involves deglycosylation, followed by further modifications to produce various metabolites . These metabolic processes play a crucial role in determining the compound’s bioavailability and biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action within the cell, where it can interact with target proteins and enzymes to exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-O-malonylglucoside typically involves the glycosylation of quercetin with a malonylated glucose donor. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the glucose moiety to quercetin under mild conditions. Chemical synthesis, on the other hand, involves the use of protecting groups and activation of the glucose donor to achieve the glycosylation reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. Alternatively, extraction from natural sources, such as mulberry leaves, followed by purification processes, can also be employed for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Quercetin 3-O-malonylglucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its antioxidant properties.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparaison Avec Des Composés Similaires

Quercetin 3-O-malonylglucoside is unique among quercetin derivatives due to the presence of the malonyl group, which enhances its solubility and bioavailability. Similar compounds include:

Quercetin 3-O-glucoside: Lacks the malonyl group, resulting in different solubility and bioavailability properties.

Quercetin 3-O-rutinoside (Rutin): Contains a disaccharide moiety, which affects its absorption and metabolism.

Quercetin 3-O-galactoside: Similar to quercetin 3-O-glucoside but with a galactose moiety instead of glucose

These comparisons highlight the unique structural features and resulting properties of this compound, making it a compound of significant interest in various fields of research.

Propriétés

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18-,20+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQPHANHNTWDML-UJKBSQBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914276 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96862-01-0 | |

| Record name | Quercetin 3-O-(6′′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96862-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096862010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN 3-O-.BETA.-D-(6''-O-MALONYL)-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665V8QQD5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of quercetin 3-O-malonylglucoside found in mulberry leaves?

A1: this compound and another compound, kaempferol 3-O-malonylglucoside, found in mulberry leaves are structurally similar to teaghrelin and emoghrelin. These two non-peptidyl compounds act as ghrelin analogs []. Molecular modeling suggests that both mulberry compounds can interact with the ghrelin receptor [].

Q2: How does this compound interact with the ghrelin receptor, and what are the downstream effects?

A2: While the exact binding mechanism needs further investigation, molecular modeling suggests that this compound interacts with the ghrelin receptor similarly to emoghrelin, albeit with slightly weaker binding than teaghrelin []. This interaction has been shown to stimulate growth hormone secretion from rat anterior pituitary cells in vitro [].

Q3: Beyond ghrelin receptor interaction, does this compound exhibit other biological activities?

A4: Yes, molecular docking studies suggest that this compound can bind to the enzyme phospholipase A2 (PLA2) [, ]. PLA2 plays a critical role in inflammation by converting membrane phospholipids into inflammatory mediators like prostaglandins and leukotrienes. This suggests potential anti-inflammatory properties of this compound, although further experimental validation is required.

Q4: Has this compound been identified in plants other than mulberry?

A5: Yes, research has identified this compound in various plants, including Sorbus inflorescences [] and Humulus lupulus L. cv. Cascade grown in Northern Italy []. These findings highlight the diverse occurrence of this compound in the plant kingdom and suggest the potential for sourcing it from different species.

Q5: What are the implications of finding this compound in different plant species?

A5: This finding opens avenues for exploring alternative sources of this potentially beneficial compound. It allows researchers to compare and contrast its abundance and potentially different biological activities across various species. This knowledge could be valuable for developing targeted extraction methods or breeding programs to enhance the production of this compound for various applications.

Q6: What analytical techniques are used to identify and quantify this compound in plant extracts?

A7: High-performance liquid chromatography coupled with photodiode array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-ESI-MSN) is a common technique used to identify and quantify phenolic compounds like this compound in plant extracts []. This technique separates, identifies, and quantifies individual compounds based on their retention time, UV spectrum, and mass fragmentation patterns.

Q7: What are the potential applications of this compound in the food industry?

A8: this compound, found in mulberry leaves, is suggested as a potential active ingredient in tea products []. Its content could be a key factor in breeding programs aimed at developing mulberry varieties with enhanced functional properties for commercial cultivation []. Moreover, water extracts of mulberry leaves containing this compound could be incorporated into functional foods and beverages as a natural source of antioxidants [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)

![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B1230947.png)